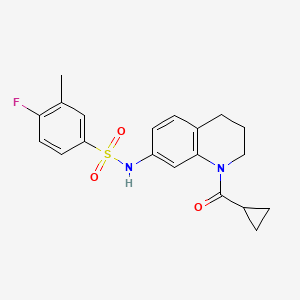

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline core, a bicyclic structure fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. The 1-position is substituted with a cyclopropanecarbonyl group (C₃H₅CO-), introducing conformational rigidity. At the 7-position, a 4-fluoro-3-methylbenzenesulfonamide moiety is attached via the sulfonamide nitrogen. Key functional groups include:

- Sulfonamide: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11).

- Fluorine and methyl substituents: Influence lipophilicity (logP) and electronic properties.

The molecular formula is C₂₀H₂₀FN₃O₃S (calculated molecular weight: 388.5 g/mol).

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-11-17(8-9-18(13)21)27(25,26)22-16-7-6-14-3-2-10-23(19(14)12-16)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRBFFCNPWNZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropane and tetrahydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropanecarbonyl chloride, tetrahydroquinoline, and sulfonamide derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the tetrahydroquinoline moiety can interact with various receptors in the body. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Structural and Functional Analysis

Core Structure Differences

- Target Compound vs. Tetrahydroisoquinoline Analog (): The tetrahydroquinoline core (benzene fused to a saturated pyridine ring) in the target compound differs from the tetrahydroisoquinoline core (benzene fused to a saturated isoquinoline ring) in its regioisomeric nitrogen placement. Substituent Effects: The target’s 4-fluoro-3-methylbenzene group is less polar than the analog’s 3-fluoro-4-methoxybenzene. Methoxy groups increase hydrophilicity (clogP: ~2.5 vs. ~3.2 for methyl), which may reduce membrane permeability but improve aqueous solubility .

Functional Group Comparisons

- Sulfonamide vs. Carboxamide :

- The target’s sulfonamide group (pKa ~10) is more acidic than carboxamides (pKa ~15–17), enabling stronger hydrogen bonds with basic residues (e.g., lysine or arginine in enzymes). This is critical for target engagement in sulfonamide-based drugs (e.g., sulfa antibiotics) .

- Cyprofuram ’s carboxamide group likely contributes to its fungicidal activity by interacting with fungal cytochrome P450 enzymes, a mechanism less feasible for sulfonamides .

Cyclopropane Effects

- The cyclopropanecarbonyl group in the target compound and its tetrahydroisoquinoline analog introduces ring strain, favoring planar conformations that may enhance binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases) .

- In N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, the cyclopropane’s rigidity optimizes spatial orientation of the phenoxy and phenyl groups, though its carboxamide lacks the sulfonamide’s acidity .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- A cyclopropanecarbonyl group.

- A tetrahydroquinoline moiety.

- A fluorinated benzene ring.

- A sulfonamide functional group.

The molecular formula is , and its molecular weight is approximately 397.46 g/mol.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains. For example, studies have demonstrated that related compounds exhibit higher antibacterial activity against Gram-negative bacteria compared to Gram-positive bacteria .

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Klebsiella pneumoniae | 8 | Very High |

| Pseudomonas aeruginosa | 8 | Very High |

The mechanism of action for sulfonamides typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism may also extend to other biological targets within cancer cells, potentially disrupting metabolic pathways essential for cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that modifications in the benzene ring significantly affected activity levels, suggesting that fluorination could enhance antibacterial properties compared to non-fluorinated analogs .

- Cancer Treatment Study : In a clinical trial involving NSCLC patients treated with PTS, researchers reported a median survival time improvement and significant reduction in tumor size following treatment. These findings highlight the potential for similar compounds to be effective in oncological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.